(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine
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Overview
Description
(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5,7-dimethyl-1,2,4-triazole with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are often employed to enhance yield and reduce production costs. Catalysts may be used to facilitate the reaction and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It has been studied for its activity against various diseases, including cancer and infectious diseases. Its ability to inhibit certain enzymes and receptors makes it a promising lead compound for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In receptor binding studies, it has been shown to interact with certain receptors, modulating their function and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Compared to similar compounds, (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine stands out due to its specific substitution pattern and the presence of the methanamine group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5-3-6(2)13-7(4-9)11-12-8(13)10-5/h3H,4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMKHTZNIRJOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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